1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole
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Overview
Description
1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole is a synthetic organic compound with the molecular formula C16H12F3NO and a molecular weight of 291.27 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an indole structure. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and high functional group tolerance. The general synthetic route involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism by which 1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets within proteins, potentially leading to the modulation of protein function. The indole structure allows for interactions with aromatic residues in proteins, further influencing biological activity.
Comparison with Similar Compounds
1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole can be compared with other indole derivatives and trifluoromethoxy-substituted compounds. Similar compounds include:
1-Methyl-2-phenylindole: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
2-[4-(trifluoromethoxy)phenyl]indole: Similar structure but without the methyl group on the indole nitrogen, leading to variations in biological activity.
4-(Trifluoromethoxy)aniline: Contains the trifluoromethoxy group but lacks the indole structure, resulting in different applications and reactivity.
The uniqueness of this compound lies in the combination of the indole core and the trifluoromethoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12F3NO |
---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
1-methyl-2-[4-(trifluoromethoxy)phenyl]indole |
InChI |
InChI=1S/C16H12F3NO/c1-20-14-5-3-2-4-12(14)10-15(20)11-6-8-13(9-7-11)21-16(17,18)19/h2-10H,1H3 |
InChI Key |
LOPJTKAJBLALDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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